Home > Products > Screening Compounds P89959 > Dichloralphenazone
Dichloralphenazone - 480-30-8

Dichloralphenazone

Catalog Number: EVT-267711
CAS Number: 480-30-8
Molecular Formula: C15H18Cl6N2O5
Molecular Weight: 519.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dichloralphenazone is a molecular complex formed from two molecules of Chloral Hydrate and one molecule of Phenazone (Antipyrine). [] This complexation gives Dichloralphenazone desirable physical characteristics for pharmaceutical practice. [] Dichloralphenazone is classified as a sedative-hypnotic drug. [] In scientific research, Dichloralphenazone is primarily used as a model compound to study drug metabolism and enzyme induction. [, ]

Source and Classification

Dichloralphenazone is classified as a small organic molecule and falls under the category of chlorohydrins, which are alcohols that contain chlorine atoms. The compound has the following identifiers:

  • Chemical Formula: C₁₅H₁₈Cl₆N₂O₅
  • CAS Number: 480-30-8
  • DrugBank Accession Number: DB01495

It is recognized as a Schedule IV controlled substance in the United States due to its sedative effects. Dichloralphenazone is often found in combination medications such as Nodolor and Midrin, which also include other active ingredients like acetaminophen and isometheptene .

Synthesis Analysis

The synthesis of dichloralphenazone typically involves a two-step reaction:

  1. Reagents: The primary reactants are chloral hydrate and phenazone.
  2. Reaction Conditions: The reaction is conducted under controlled conditions, mixing the two compounds in a molar ratio of 2:1 (chloral hydrate to phenazone). This mixing usually occurs in an organic solvent at elevated temperatures to facilitate the reaction.
  3. Purification: After the reaction, purification processes such as recrystallization or chromatography are employed to isolate the final product .

In industrial settings, large-scale production methods are utilized that involve continuous mixing and separation techniques to ensure high yield and purity of dichloralphenazone.

Molecular Structure Analysis

Dichloralphenazone has a complex molecular structure characterized by:

  • Core Structure: It consists of a pyrazolone ring derived from phenazone, which is substituted by chlorinated groups from chloral hydrate.
  • Molecular Weight: The average molecular weight is approximately 519.032 g/mol.
  • Structural Features: The compound features multiple chlorine atoms (specifically six), which contribute to its pharmacological properties.

The structural formula can be represented as follows:

C15H18Cl6N2O5\text{C}_{15}\text{H}_{18}\text{Cl}_6\text{N}_2\text{O}_5

This structure allows for various interactions with biological targets, influencing its pharmacological effects .

Chemical Reactions Analysis

Dichloralphenazone can participate in several types of chemical reactions:

  1. Oxidation: Under certain conditions, dichloralphenazone can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to various oxidation products.
  2. Reduction: Although less common, reduction reactions can occur with reducing agents such as sodium borohydride.
  3. Substitution Reactions: The compound can also engage in substitution reactions where chlorine or other functional groups are replaced by nucleophiles.

The specific products formed depend on the reaction conditions and reagents used .

Mechanism of Action

The sedative-hypnotic effects of dichloralphenazone are primarily attributed to its chloral hydrate component. The mechanism involves:

  • GABAergic Activity: Chloral hydrate is metabolized into trichloroethanol, which enhances GABAergic neurotransmission similar to barbiturates. This results in central nervous system depression leading to sedation.
  • Impact on Sleep Architecture: Clinical studies indicate that dichloralphenazone can disrupt sleep architecture by reducing rapid eye movement (REM) sleep in a dose-dependent manner .

Additionally, phenazone contributes analgesic properties but does not directly influence the hypnotic effect.

Physical and Chemical Properties Analysis

Dichloralphenazone exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Melting Point: Approximately 68 °C.
  • Water Solubility: Soluble at about 47.4 mg/mL.
  • LogP Value: Approximately 1.18, indicating moderate lipophilicity.
  • Polar Surface Area: 23.55 Ų.

These properties influence its bioavailability and pharmacokinetics within biological systems .

Applications

Dichloralphenazone has several scientific applications:

  1. Medical Use: Primarily used as a sedative for managing tension headaches and migraines when combined with other analgesics.
  2. Research Tool: Its mechanism of action provides insights into GABAergic modulation and central nervous system pharmacology.
  3. Formulation Development: Used in developing combination therapies for headache relief.

Despite its utility, clinical use is limited due to potential side effects and regulatory restrictions associated with sedative medications .

Historical Development and Evolution of Dichloralphenazone

Origins and Initial Synthesis: Chloral Hydrate-Phenazone Complexation

The development of dichloralphenazone emerged from late 19th-century efforts to mitigate the significant limitations of chloral hydrate, a widely used hypnotic agent first synthesized in 1832. Chloral hydrate possessed several clinically problematic properties: an unpleasant bitter taste, pungent odor, gastric irritation potential, and chemical instability in liquid formulations. These drawbacks spurred pharmaceutical chemists to explore molecular complexation strategies to improve its therapeutic profile [1] [6].

The breakthrough occurred when researchers combined chloral hydrate with phenazone (antipyrine), an analgesic and antipyretic agent introduced in 1884. This complexation represented an early example of pharmaceutical engineering through cocrystallization. The initial 1:1 complex, marketed as Hypnal circa 1890, demonstrated reduced volatility and improved tolerability compared to chloral hydrate alone. However, stability remained suboptimal. The definitive pharmaceutical advancement came in 1926 with the development of the 1:2 stoichiometric complex (one molecule of phenazone combined with two molecules of chloral hydrate), patented as dichloralphenazone. This ratio optimization yielded critical benefits [5] [6]:

  • Enhanced Solid-State Stability: The crystalline complex resisted hydrolysis and atmospheric degradation better than either component alone.
  • Odor and Taste Masking: The complex rendered chloral hydrate virtually odorless and tasteless.
  • Reduced Gastric Irritation: The slower dissociation profile decreased direct mucosal exposure.
  • Predictable Dissociation: The compound reliably dissociated into active components in physiological conditions.

Table 1: Evolution of Chloral Hydrate-Phenazone Complexes

Complex NameStoichiometric Ratio (Phenazone:Chloral Hydrate)Period of UseKey Limitations
Hypnal1:11890s-1920sLimited stability; partial retention of chloral hydrate odor
Dichloralphenazone1:21926-presentMarkedly improved stability and palatability

Industrial synthesis leveraged direct molecular complexation in non-aqueous solvents under controlled temperature conditions. The manufacturing process required precise stoichiometric control to ensure consistent 1:2 complex formation and rigorous purification to remove residual chloral hydrate impurities responsible for undesirable organoleptic properties. This synthesis represented an early triumph in pharmaceutical cocrystal engineering [6].

Transition from Hypnotic to Migraine Therapy: Obsolescence and Repurposing

Throughout the mid-20th century, dichloralphenazone was primarily prescribed as a sedative-hypnotic, capitalizing on the bioactivation of chloral hydrate to trichloroethanol in the liver. However, by the 1970s, its use in insomnia declined significantly due to pharmacological and clinical factors [1] [2]:

  • Pharmacological Obsolescence: The introduction of benzodiazepines (e.g., diazepam, 1963) provided superior safety profiles, reduced abuse potential, and fewer drug interactions compared to chloral hydrate derivatives.
  • Metabolic Concerns: Research revealed dichloralphenazone's complex enzyme induction properties. Its phenazone moiety potently induced hepatic cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9), accelerating the metabolism of co-administered drugs like warfarin. This significantly complicated its use in polypharmacy scenarios common in elderly populations [9].
  • Toxicity Considerations: Chronic use raised concerns about potential hepatic stress and drug accumulation due to the long half-life of trichloroethanol metabolites.

Concurrently, clinical serendipity revealed dichloralphenazone's utility in migraine. Investigators observed that combination products containing dichloralphenazone, the sympathomimetic isometheptene mucate, and the analgesic acetaminophen demonstrated efficacy in aborting migraine attacks. This led to formal repurposing in the 1960-70s. The molecular rationale for this therapeutic shift involves synergistic mechanisms [3] [4] [8]:

  • Vasomotor Modulation: Isometheptene counteracts pathological cerebral vasodilation through α-adrenergic receptor agonism.
  • Analgesic Enhancement: Acetaminophen provides peripheral pain modulation, while phenazone may contribute central analgesic effects.
  • Neuromodulatory Role: Dichloralphenazone metabolites (trichloroethanol) enhance GABAergic inhibition, potentially reducing cortical hyperexcitability and cortical spreading depression – key pathophysiological events in migraine.
  • Enzyme Induction Paradox: Phenazone-mediated cytochrome P450 induction may accelerate activation of other migraine medications, though this remains pharmacodynamically complex [9].

Table 2: Metabolic Contributions of Dichloralphenazone Components in Migraine Therapy

ComponentPrimary MetaboliteBiological ActivityRole in Migraine Therapy
Chloral HydrateTrichloroethanolGABA_A receptor positive allosteric modulationReduces neuronal hyperexcitability; may inhibit cortical spreading depression
Phenazone4-Hydroxyantipyrine; N-Demethylated metabolitesCytochrome P450 induction; weak COX inhibitionAccelerates metabolic activation of co-therapies; contributes mild anti-inflammatory/analgesic effects

The transition from hypnotic to migraine therapeutic exemplifies pharmacological repurposing driven by clinical observation and mechanistic synergy. While monotherapeutic use as a sedative-hypnotic is now obsolete, dichloralphenazone persists as a niche component in specialized migraine formulations. Its continued inclusion despite enzyme induction liabilities underscores the therapeutic synergy achievable in carefully designed combination products [3] [4] [8].

Properties

CAS Number

480-30-8

Product Name

Dichloralphenazone

IUPAC Name

1,5-dimethyl-2-phenylpyrazol-3-one;2,2,2-trichloroethane-1,1-diol

Molecular Formula

C15H18Cl6N2O5

Molecular Weight

519.0 g/mol

InChI

InChI=1S/C11H12N2O.2C2H3Cl3O2/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;2*3-2(4,5)1(6)7/h3-8H,1-2H3;2*1,6-7H

InChI Key

ATKXDQOHNICLQW-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O

Solubility

Soluble in DMSO

Synonyms

Dichloralphenazone; Dormuphar; Sedor; Sominat; Midrin, dichloralantipyrine

Canonical SMILES

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.